

Confirmed Information on DosatiLink-1

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Compound Focus: DosatiLink-1

Cat. No.: S12863473

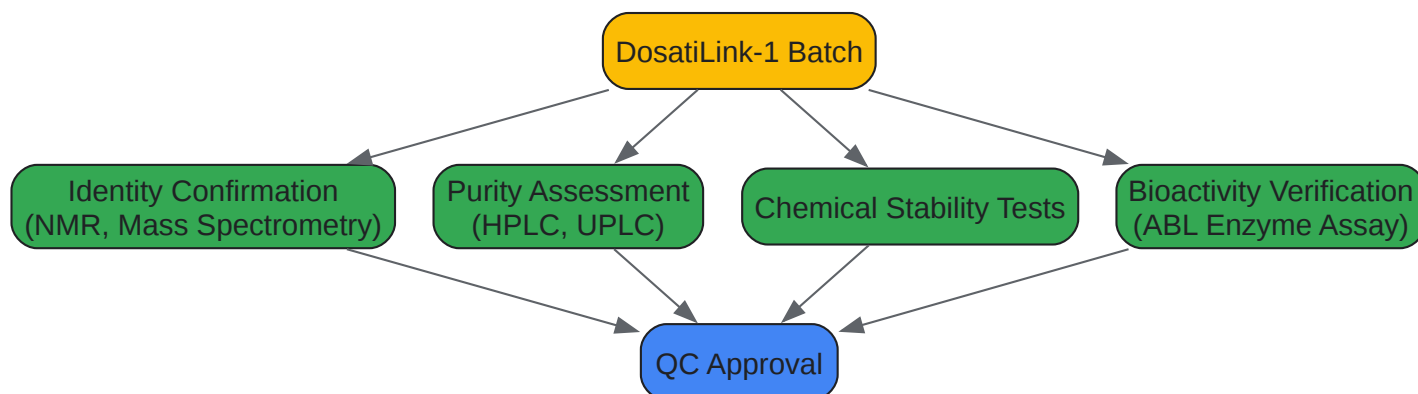
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The table below summarizes the key identified data for **DosatiLink-1** [1]:

Property	Description
Bioactivity	Abelson murine leukemia (ABL) enzyme inhibitor [1].
CAS Number	2941512-37-2 [1].
Chemical Formula	$C_{69}H_{93}Cl_2F_2N_{13}O_{17}S$ [1].
Molar Mass	1517.52 g/mol [1].
Storage	Should be stored under the recommended conditions in the provided Certificate of Analysis [1].
Intended Use	For research use only, not for human use [1].

Proposed Quality Control Framework for DosatiLink-1

In the absence of specified protocols, robust quality control for a research chemical like **DosatiLink-1** would involve several standard analytical procedures. The following workflow outlines a potential QC pathway:



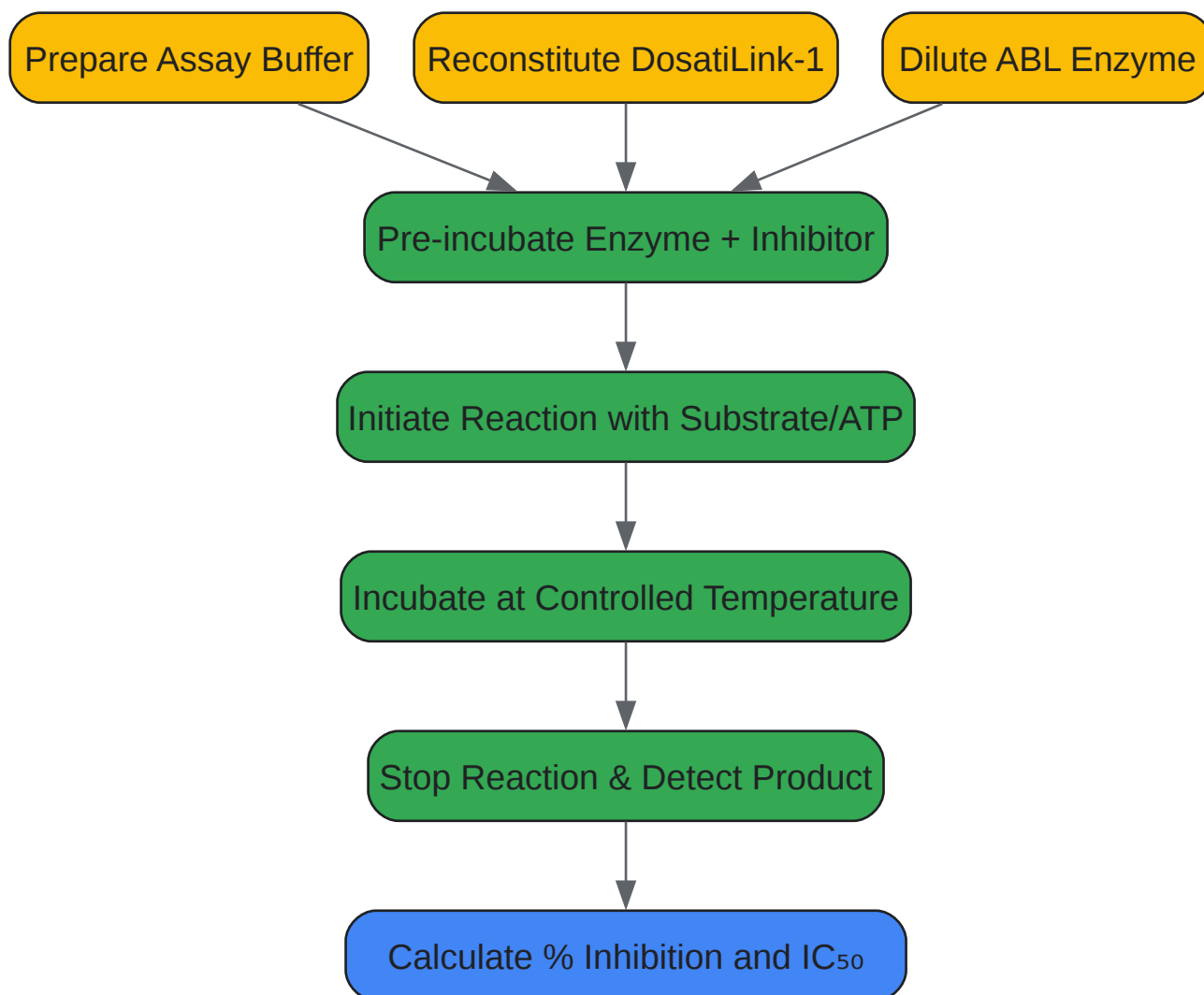
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The table below details the objectives and common methods for each QC stage shown in the diagram:

QC Stage	Objective	Common Methodologies
Identity Confirmation	Verify molecular structure	Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) [1].
Purity Assessment	Quantify impurity levels	High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC).
Chemical Stability	Ensure integrity under storage	Forced degradation studies (e.g., exposure to heat, light, humidity).
Bioactivity Verification	Confirm target inhibition	Dose-response ABL enzyme inhibition assays [1].

Experimental Protocol: Representative Bioactivity Assay

This protocol outlines a general method for verifying the bioactivity of **DosatiLink-1** through an ABL enzyme inhibition assay. The workflow involves preparing all reaction components and measuring enzyme activity with and without the inhibitor.



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Detailed Procedure:

- **Reagent Preparation:**

- Prepare an appropriate assay buffer (e.g., a pH 7.5 buffer containing 50 mM Tris, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- **DosatiLink-1 Solution:** Dissolve **DosatiLink-1** in DMSO to create a concentrated stock solution (e.g., 10 mM). Subsequently, serially dilute this stock in DMSO to create a range of working concentrations for dose-response testing. Maintain a constant, low concentration of DMSO (e.g., 1%) in all assay wells to avoid solvent effects.
- **ABL Enzyme:** Reconstitute or dilute the recombinant ABL enzyme in the assay buffer according to the manufacturer's instructions.

- **Substrate/ATP Mixture:** Prepare a fresh solution containing the peptide substrate and ATP in the assay buffer.
- **Inhibition Reaction:**
 - In a microtiter plate, combine the diluted ABL enzyme with the **DosatiLink-1** working solutions or a DMSO-only control (for 0% inhibition). Pre-incubate this mixture for 15-30 minutes at room temperature.
 - Initiate the enzymatic reaction by adding the substrate/ATP mixture.
 - Allow the reaction to proceed for a linear period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- **Detection and Analysis:**
 - Stop the reaction using a method compatible with your detection system (e.g., addition of a stop reagent, or direct measurement if using a continuous assay).
 - Detect the phosphorylated product. A common method is a luminescence-based assay that quantifies the ADP produced during the reaction.
 - Measure the signal (e.g., luminescence) for each well. Calculate the percentage of enzyme inhibition for each **DosatiLink-1** concentration using the formula: % Inhibition = $[1 - (\text{Signal_inhibitor} / \text{Signal_control})] \times 100$
 - Plot the % inhibition against the logarithm of the **DosatiLink-1** concentration and fit the data with a non-linear regression curve to determine the half-maximal inhibitory concentration (IC₅₀).

A Note on Protocol Reporting Standards

To enhance reproducibility, which is a critical concern in experimental research, it is beneficial to structure protocols with clear, semantic representations of all components. A useful framework is the **SIRO (Sample, Instrument, Reagent, Objective) model** [2]. For the bioactivity assay above, this would involve:

- **Sample:** Recombinant ABL kinase enzyme.
- **Instruments:** Microplate reader, precision pipettes, microcentrifuge.
- **Reagents:** **DosatiLink-1** (CAS: 2941512-37-2), peptide substrate, ATP, assay buffer, DMSO.
- **Objective:** To determine the in vitro IC₅₀ value of **DosatiLink-1** against the ABL enzyme.

Important Considerations and Missing Information

Please be aware of the following limitations:

- **No Specific QC Data:** The search did not yield any vendor-specific or published quality control data (e.g., HPLC purity percentage, specific NMR chemical shifts) for **DosatiLink-1**.
- **Theoretical Framework:** The quality control methods and experimental protocol provided are generalized frameworks based on standard practices for pharmaceutical research compounds [3] [2], not on explicitly documented procedures for **DosatiLink-1**.
- **Supplier Information:** The sole source identified was a sales email (peptidedb@qq.com) [1]. For precise application notes and quality control specifications, you must **contact the supplier directly** to request the Certificate of Analysis (CoA) and any available technical data sheets.

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References

1. - DosatiLink is an Abelson murine leukemia (ABL) enzyme inhibitor. 1 [peptidedb.com]
2. Using semantics for representing experimental | Journal of... protocols [jbiomedsem.biomedcentral.com]
3. | PPT Quality control methods [slideshare.net]

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